molecular formula C6H6N2S B3025474 4-Isothiazolecarbonitrile, 3,5-dimethyl- CAS No. 13950-66-8

4-Isothiazolecarbonitrile, 3,5-dimethyl-

Cat. No. B3025474
CAS RN: 13950-66-8
M. Wt: 138.19 g/mol
InChI Key: QOZDOEBUNQWUKA-UHFFFAOYSA-N
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Description

4-Isothiazolecarbonitrile, 3,5-dimethyl- is a heterocyclic compound that is widely used in scientific research. It has a unique structure that makes it an ideal candidate for a variety of applications, including drug discovery, material science, and biochemistry. In

Scientific Research Applications

Synthesis and Derivatives

4-Isothiazolecarbonitrile, 3,5-dimethyl-, has been utilized in various synthesis processes. A notable application is its use in the synthesis of isothiazoles and pyrimidines via a Vilsmeier-Haack reaction (Crenshaw & Partyka, 1970). Additionally, derivatives like 4-acyl- and 4-alkenyl-3,5-dimethylisothiazole have been prepared using 3,5-dimethyl-4-isothiazolylcarbonitrile (Alberola et al., 1988).

Antiviral and Antitumor Activities

This compound has shown promise in antiviral research. Studies indicate that derivatives of 4-Isothiazolecarbonitrile, 3,5-dimethyl-, such as 3-methylthio-5-aryl-4-isothiazolecarbonitriles, exhibit broad antiviral spectrum activities (Cutrì et al., 2002). Additionally, some isothiazole derivatives, including 3-mercapto-5-phenyl-4-isothiazolecarbonitrile, have been identified as inhibitors of HIV replication (Cutrì et al., 2004). Moreover, ruthenium(II) complexes synthesized from substituted isothiazole ligands demonstrated antitumor activities, highlighting the compound's potential in cancer research (Đukić et al., 2020).

Structural and Vibrational Studies

The structural and vibrational properties of isothiazole derivatives, including 3,5-dimethyl-4-isothiazolecarbonitrile, have been a subject of research. Studies using DFT calculations have been conducted to understand their properties in different phases, which is crucial for predicting their reactivities and behavior (Romani et al., 2015).

Electrophilic Substitution and Nitration

The compound's behavior in electrophilic substitution reactions, particularly its nitration, has also been explored. This research provides insights into the effects of methyl groups on reactivity, crucial for understanding its chemical behavior (Katritzky et al., 1975).

properties

IUPAC Name

3,5-dimethyl-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-4-6(3-7)5(2)9-8-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZDOEBUNQWUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333590
Record name 4-Isothiazolecarbonitrile, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isothiazolecarbonitrile, 3,5-dimethyl-

CAS RN

13950-66-8
Record name 4-Isothiazolecarbonitrile, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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